molecular formula C15H14BrN5O2 B2604495 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034228-79-8

3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2604495
CAS RN: 2034228-79-8
M. Wt: 376.214
InChI Key: QPBLWOHJHNRFHM-UHFFFAOYSA-N
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Description

3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific protein, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

  • Research on antipyrine derivatives, including compounds with bromo and chloro substituents on benzamide structures, highlights their synthesis and characterization through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These compounds exhibit significant intermolecular interactions, stabilized mainly by hydrogen bonds and π-interactions, indicating their potential in designing new materials with specific optical or electronic properties (Saeed et al., 2020).

Antimicrobial and Antifungal Applications

  • The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been reported, with some compounds exhibiting antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Abunada et al., 2008).

Anti-Influenza Virus Activity

  • Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, showing significant antiviral activities against the H5N1 subtype of the influenza A virus. This opens avenues for the development of new antiviral drugs, especially for combating avian influenza (Hebishy et al., 2020).

Synthesis Methods and Biological Activities

  • A practical synthesis method for a CCR5 antagonist indicates the relevance of bromo-substituted benzamides in pharmaceutical chemistry, highlighting their application in synthesizing orally active therapeutic agents (Ikemoto et al., 2005).

Anticancer Activity

  • Novel synthesis routes for 1,3,4-oxadiazolyl- and pyrazolylquinoxalines have been explored, demonstrating remarkable anticancer activity. These findings underscore the potential of such compounds in cancer treatment and the development of new anticancer drugs (Farahat et al., 2014).

properties

IUPAC Name

3-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2/c1-2-21-9-11(7-18-21)14-19-13(23-20-14)8-17-15(22)10-4-3-5-12(16)6-10/h3-7,9H,2,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBLWOHJHNRFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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